molecular formula C21H19ClN4O2S B2862672 2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 942004-38-8

2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2862672
CAS No.: 942004-38-8
M. Wt: 426.92
InChI Key: DMKANGGCKBUMGK-UHFFFAOYSA-N
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Description

2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a synthetic thiazole-carboxamide derivative intended for research use in neuroscience and medicinal chemistry. While specific biological data on this precise molecule may be limited, its core structure is part of a well-investigated class of compounds. Thiazole-carboxamide derivatives have been identified as potent negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs) . By inhibiting AMPAR-mediated currents and modulating receptor kinetics—such as enhancing deactivation rates—compounds of this class demonstrate significant neuroprotective potential in research models, making them valuable for studying excitotoxicity implicated in epilepsy, Alzheimer's disease, and other neurological disorders . Furthermore, structurally related thiazole-carboxamides have shown exceptional antioxidant activity in free radical scavenging assays (e.g., DPPH), outperforming standard controls like Trolox, which suggests additional research applications in models of oxidative stress . The incorporation of a tetrahydrobenzo moiety and specific amide substituents is designed to influence the compound's binding affinity and pharmacokinetic properties. Chemoinformatic analyses of similar derivatives confirm that they typically exhibit favorable drug-like characteristics, adhering to Lipinski's Rule of Five and indicating potential for good oral bioavailability in preclinical research settings . This product is provided for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-14-9-7-13(8-10-14)19(27)26-21-25-18-16(5-3-6-17(18)29-21)20(28)24-12-15-4-1-2-11-23-15/h1-2,4,7-11,16H,3,5-6,12H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKANGGCKBUMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the benzothiazole core with a pyridin-2-ylmethyl halide under basic conditions.

    Amidation with 4-Chlorobenzoyl Chloride: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for improved reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole core or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, as well as catalysts like palladium on carbon (Pd/C).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Tetrahydrobenzo[d]thiazole Cores

Compound 33 (from ):
  • Structure: N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-4-fluorobenzenesulfonamide.
  • Key Differences:
    • Contains a sulfonamide group instead of a carboxamide.
    • Features a fluorobenzenesulfonamide substituent instead of 4-chlorobenzamido.
  • Activity: Exhibits potent dopamine D3 receptor agonism (EC₅₀ = 1.2 nM), attributed to the sulfonamide’s strong hydrogen-bonding capacity .
  • Comparison : The target compound’s carboxamide group may reduce D3 receptor potency but improve selectivity for other targets (e.g., kinases or EGFR).
Compound 21b (from ):
  • Structure: N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide.
  • Key Differences:
    • Benzo[b]thiophene core instead of benzo[d]thiazole.
    • Substituted with a pyrazolo-pyridine group.
  • Activity: Shows cytotoxicity against H1299 lung cancer cells , likely due to dual EGFR/HER2 inhibition .

Functional Analogues with Thiazole/Thiophene Scaffolds

Compound 3a–s Series (from ):
  • Structure: Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides.
  • Key Differences: Monocyclic thiazole vs. bicyclic benzo[d]thiazole. 4-Pyridinyl substituent at position 2.
  • Activity: These compounds exhibit statistically significant activity (p < 0.05) in undisclosed biological assays, likely targeting kinases or receptors .
  • Comparison: The target compound’s bicyclic structure may enhance metabolic stability but reduce synthetic accessibility compared to monocyclic analogues.
Compound 533893-90-2 (from ):
  • Structure: 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide.
  • Key Differences: Thieno[2,3-c]pyridine core vs. benzo[d]thiazole. Contains a dimethylsulfamoyl group.
  • Activity: Likely targets kinases or sulfatases due to sulfamoyl and pyridine motifs .
  • Comparison : The target compound’s chlorobenzamido group may confer distinct electronic effects, influencing binding to hydrophobic pockets.

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